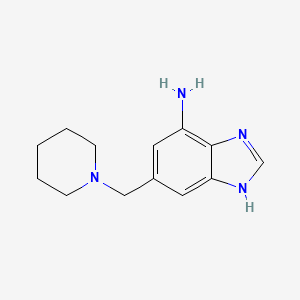
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-acetic acid ethyl ester: is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the condensation of appropriate precursors under acidic or basic conditions to form the isoquinoline skeleton, followed by methylation reactions to introduce the methoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the methoxy groups to hydroxyl groups.
Reduction: : Reducing the double bond in the isoquinoline ring.
Substitution: : Replacing one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Production of saturated isoquinoline derivatives.
Substitution: : Generation of various substituted isoquinolines depending on the reagent used.
科学的研究の応用
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The exact mechanism of action of this compound is not well-documented, but it likely involves interaction with specific molecular targets and pathways. Potential targets could include enzymes or receptors involved in biological processes, leading to the observed biological activities.
類似化合物との比較
This compound is unique due to its specific structural features, such as the presence of methoxy groups and the isoquinoline core. Similar compounds include other isoquinoline derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activities, synthetic routes, and applications.
List of Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Ethyl 6,7-dimethoxy-2',3',5',6'-tetrahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylate
6,7-Dimethoxy-2,2',3,3',5',6'-hexahydro-1'H'-spiro[indole-3,4'-piperidine]-1-carboxylic acid
特性
IUPAC Name |
ethyl (2E)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-6-22-16(19)9-13-12-8-15(21-5)14(20-4)7-11(12)10-17(2,3)18-13/h7-9,18H,6,10H2,1-5H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYTBDESFKGJL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)








![5-[(4-Pyridinylmethyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B7804426.png)


![2,4-Dichloro-6-[[(4-chlorophenyl)amino]methyl]phenol](/img/structure/B7804462.png)
![2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol](/img/structure/B7804469.png)
